![molecular formula C8H7NO2S B1523975 3-Aminobenzo[b]thiophene 1,1-dioxide CAS No. 858819-96-2](/img/structure/B1523975.png)
3-Aminobenzo[b]thiophene 1,1-dioxide
Overview
Description
Synthesis Analysis
ABTD can be synthesized through various methods. One approach involves the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization . Another method uses microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .Molecular Structure Analysis
The molecular structure of ABTD and its derivatives has been studied using X-ray diffraction investigations .Chemical Reactions Analysis
ABTD undergoes various chemical reactions. For instance, it can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . It also serves as dienophiles, 1,3-dipolarophiles, and Michael acceptors .Physical And Chemical Properties Analysis
The physical and chemical properties of ABTD are influenced by its unique molecular structure. For instance, the addition of In 3+ results in a gradual decrease in fluorescence emission intensity at 420 nm and a gradual increase at 480 nm .Scientific Research Applications
Comprehensive Analysis of 3-Aminobenzo[b]thiophene 1,1-dioxide Applications:
Medicinal Chemistry
This compound plays a significant role in medicinal chemistry, where it’s used to develop new drugs with potential therapeutic effects. It’s particularly valuable due to its structural uniqueness and chemical properties .
Materials Science
In materials science, benzothiophene derivatives are used to create advanced materials with specific properties, such as conductivity or reactivity .
Biosensing
Derivatives of 3-Aminobenzo[b]thiophene 1,1-dioxide can be used in biosensing applications due to their reactivity with various biological targets .
Bioimaging
The compound’s derivatives may also find applications in bioimaging, helping visualize biological processes or structures .
Electronics
In the field of electronics, benzothiophene derivatives contribute to the development of electronic components or systems due to their unique electrical properties .
Photopolymerization
These compounds can be involved in photopolymerization processes, which are crucial for creating polymers with specific light-induced properties .
Fluorescent Sensing
A ratiometric Schiff base fluorescent sensor derived from ethyl 3-aminobenzo[b]thiophene-2-carboxylate exhibits a sensitive response to In3+, indicating potential use in fluorescent sensing applications .
Mechanism of Action
Safety and Hazards
Future Directions
ABTD has shown great promise in fragment-based drug discovery and in hit identification or lead development. It has been used in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase . Furthermore, a series of aminobenzo[b]thiophene 1, 1-dioxides with good drug-likeness properties were designed, synthesized, and evaluated as STAT3 inhibitors .
properties
IUPAC Name |
1,1-dioxo-1-benzothiophen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXJXSIERYHUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobenzo[b]thiophene 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.